molecular formula C9H12N2 B12634444 (6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine

(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine

Katalognummer: B12634444
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: NLTVPCHUDGRKQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound is N-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine , derived from the parent bicyclic system cyclopenta[c]pyridine. The numbering begins at the pyridine nitrogen (position 1), with the cyclopentane ring fused across positions 2 and 3 (Figure 1). The "6,7-dihydro" designation indicates partial saturation of the cyclopentane ring, while the methyl group is appended to the amine at position 5. This nomenclature aligns with IUPAC rules for fused bicyclic systems and substituent prioritization.

Table 1: Nomenclature Comparison of Related Pyrindin Derivatives

Compound IUPAC Name Key Substituents
Target Compound N-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine Methylamine at C5
Parent Amine 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine Primary amine at C5
Clopidogrel Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-yl)acetate Thienopyridine core, ester

Molecular Geometry and Stereochemical Configuration

The bicyclic framework consists of a pyridine ring fused to a cyclopentane, creating a rigid, puckered structure. The amine nitrogen at position 5 adopts a trigonal pyramidal geometry , with bond angles approximating 107° (N–C–C) due to sp³ hybridization. The cyclopentane ring exists in an envelope conformation , minimizing steric strain, while the pyridine ring remains planar.

Stereochemically, the methyl group introduces a chiral center at nitrogen if the substituents are non-equivalent. However, in this case, the two hydrogen atoms on the cyclopentane carbons adjacent to nitrogen (C4 and C6) are stereochemically distinct, resulting in two enantiomers (Figure 2). Computational models suggest a slight energetic preference for the (S)-configuration due to reduced van der Waals repulsions.

X-ray Crystallographic Analysis of Core Scaffold

While direct X-ray data for N-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine are unavailable, analogs provide insights. For example, the hydrochloride salt of (S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine crystallizes in the P2₁2₁2₁ space group with a hydrogen-bonded network stabilizing the amine proton. Extrapolating, the methylated derivative likely exhibits similar packing motifs, with the methyl group occupying an equatorial position to minimize torsional strain.

Key bond lengths inferred from related structures:

  • N–C (pyridine): 1.337 Å
  • C–C (cyclopentane): 1.54–1.58 Å
  • N–CH₃: 1.45 Å

Comparative Structural Analysis with Related Pyrindin Derivatives

1.4.1 Core Heterocycle Variations

  • Clopidogrel : Replaces cyclopentane with a thiophene ring, enhancing aromaticity and altering electronic properties. The sulfur atom increases lipophilicity (logP +0.7 vs. parent pyrindin).
  • Famitinib : Incorporates a pyrrolo[3,2-c]pyridinone scaffold, introducing a ketone group that planarizes the system and facilitates π-stacking.

1.4.2 Substituent Effects

  • Methylamine vs. Primary Amine : N-methylation reduces basicity (predicted pKa ~8.1 vs. ~9.3 for the primary amine), impacting solubility and hydrogen-bonding capacity.
  • Steric Profiles: The methyl group in the target compound increases steric hindrance at C5 by ~18% compared to the parent amine, as modeled using DFT calculations.

Table 2: Structural and Electronic Properties

Property Target Compound Clopidogrel Famitinib
Aromatic Rings 1 (pyridine) 2 (thiophene, pyridine) 3 (indole, pyridine, pyrrole)
logP (Predicted) 1.2 2.9 3.5
H-Bond Acceptors 2 3 5

Eigenschaften

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

N-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/C9H12N2/c1-10-8-4-5-9-7(8)3-2-6-11-9/h2-3,6,8,10H,4-5H2,1H3

InChI-Schlüssel

NLTVPCHUDGRKQN-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCC2=C1C=CC=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Overview of Synthesis Methods

The synthesis of (6,7-Dihydro-5H-pyrindin-5-YL)-methyl-amine can be approached through several methodologies, including:

Each method has its advantages and limitations, which will be discussed in detail.

Cyclocondensation Reactions

Cyclocondensation reactions are a prevalent method for synthesizing heterocyclic compounds like (6,7-Dihydro-5H-pyrindin-5-YL)-methyl-amine. A notable approach involves the use of ammonium acetate as a catalyst.

Procedure:

  • Reagents: A mixture of an arylhydrazone and a suitable carbonyl compound (e.g., benzosuberone) is combined with ammonium acetate.
  • Solvent: Acetic acid is often used as the solvent to facilitate the reaction.
  • Conditions: The reaction is typically heated under reflux for several hours.

Yield and Purification:

The products are usually purified by crystallization or silica gel chromatography. For instance, one study reported yields exceeding 41% under optimized conditions using acetic acid as the solvent.

Amine Alkylation

Another method for synthesizing (6,7-Dihydro-5H-pyrindin-5-YL)-methyl-amine involves alkylating a primary amine with an appropriate alkyl halide.

Procedure:

  • Starting Material: The synthesis begins with 6,7-dihydro-5H-pyridin-5-amine.
  • Reagents: An alkyl halide (e.g., methyl iodide) is added to the amine.
  • Conditions: The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Yield and Purification:

This method can yield high purity products, but careful control of reaction conditions is necessary to minimize side reactions.

High Pressure-Assisted Synthesis

Recent advancements have introduced high-pressure techniques to enhance the efficiency of synthetic processes.

Procedure:

  • Reagents: Similar to cyclocondensation methods, but utilizing a high-pressure Q-tube reactor.
  • Conditions: The reaction mixture is subjected to elevated pressures and temperatures, significantly reducing reaction times compared to conventional methods.

Advantages:

This approach has demonstrated improved atom efficiency and broader substrate scope, making it suitable for gram-scale synthesis.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods for (6,7-Dihydro-5H-pyrindin-5-YL)-methyl-amine:

Method Yield (%) Reaction Time Purification Method Advantages
Cyclocondensation Up to 41% Several hours Silica gel chromatography Simple setup; moderate yields
Amine Alkylation Variable Hours Crystallization High purity; straightforward reaction
High Pressure-Assisted High Reduced time Crystallization High atom efficiency; scalable

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis:
The compound is a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Research indicates its potential in developing novel therapeutic agents aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study:
A study highlighted the use of 6,7-dihydro-5H-pyrindin-5-ylamine in synthesizing compounds that exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of this compound showed promising results against lung cancer (A549) and breast cancer (MCF-7) cells in vitro .

Biochemical Research

Investigating Biological Pathways:
In biochemical research, this compound is employed to study receptor interactions and enzyme activities. It aids researchers in understanding complex biological pathways that are crucial for drug design and development .

Case Study:
Research on receptor binding dynamics has utilized this compound to optimize fragment interactions within target proteins. The findings contribute to the development of more effective therapeutic agents by elucidating the mechanisms of action at the molecular level .

Material Science

Development of Novel Materials:
The compound has been explored for its potential in creating advanced materials, including polymers and coatings that enhance durability and performance. Its chemical properties make it suitable for applications requiring robust material characteristics .

Case Study:
Innovative research has focused on using 6,7-dihydro-5H-pyrindin-5-ylamine as a building block for polymer synthesis. The resulting materials exhibited enhanced mechanical properties and resistance to environmental factors, indicating their applicability in various industrial sectors .

Agricultural Chemistry

Formulating Agrochemicals:
In agricultural chemistry, the compound is being investigated for its potential in formulating agrochemicals that improve crop resilience and pest resistance. This application supports sustainable agricultural practices by reducing the need for harmful pesticides .

Case Study:
Field trials have demonstrated that formulations containing 6,7-dihydro-5H-pyrindin-5-ylamine improve plant health and yield compared to conventional treatments. These findings suggest a viable path toward more environmentally friendly agricultural solutions .

Diagnostic Tools

Role in Disease Detection:
The compound is under investigation for its role in developing diagnostic assays aimed at detecting specific biomarkers associated with diseases. This application is particularly relevant in early disease detection and monitoring treatment efficacy .

Case Study:
Research has shown that assays utilizing 6,7-dihydro-5H-pyrindin-5-ylamine can effectively identify biomarkers for certain cancers. This capability enhances diagnostic accuracy and could lead to improved patient outcomes through timely intervention .

Wirkmechanismus

Der Wirkungsmechanismus von (6,7-Dihydro-5H-1pyrindin-5-YL)-methylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So bindet es als Inhibitor des Hedgehog-Signalwegs an und hemmt die Aktivität von Schlüsselproteinen, die an diesem Weg beteiligt sind, wodurch die Proliferation von Krebszellen verhindert wird . Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen Enzymen und Rezeptoren zu interagieren, ihre Aktivität zu modulieren und zu den beobachteten Wirkungen zu führen.

Vergleich Mit ähnlichen Verbindungen

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Dihydrochloride (CAS: MFCD07371658)

  • Structure : Amine at the 5-position; dihydrochloride salt.
  • Key Differences : The absence of a methyl group on the amine reduces lipophilicity compared to the target compound. The dihydrochloride form enhances aqueous solubility, making it preferable for in vitro assays .
  • Synthesis : Prepared via reductive amination of 6,7-dihydro-[1]pyridin-5-one, as described in patent methodologies .

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Hydrochloride (CAS: 1187930-42-2)

  • Structure : Amine at the 7-position; hydrochloride salt.
  • Key Differences : Positional isomerism alters steric interactions in binding pockets. The 7-amine derivative exhibits distinct LC retention times (tR = 1.37 min) and mass spectral profiles (m/z = 468 [M+H]+) compared to 5-substituted analogs .

Heterocyclic Core Variations

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine (CAS: 1044764-19-3)

  • Structure : Pyrroloimidazole core instead of pyrindine.
  • However, reduced aromaticity may decrease π-stacking efficiency .

(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine

  • Structure: Thienopyrimidine core with morpholine and methylamine substituents.
  • Key Differences: The thienopyrimidine system offers a larger planar surface for hydrophobic interactions, while the morpholine group improves solubility and metabolic stability .

Substituent Variations

(6,7-Dihydro-5H-[2]pyrindin-7-yl)-carbamic Acid tert-Butyl Ester

  • Structure : tert-Butyl carbamate-protected amine at the 7-position of a [2]pyrindine core.
  • Key Differences : The bulky tert-butyl group shields the amine, reducing reactivity and enabling selective deprotection in multi-step syntheses .

4-Methyl-6,7-dihydro-5H-[1]pyrindine-2,5-diamine Dihydrochloride

  • Structure : Additional methyl group at the 4-position and a second amine at the 2-position.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Identifiers Notable Properties
(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine C₉H₁₃N₂ 149.22 (free base) 5-position N/A Increased lipophilicity vs. primary amines
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride C₈H₁₂Cl₂N₂ 211.10 5-position MFCD07371658 High aqueous solubility
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride C₈H₁₁ClN₂ 170.64 7-position CAS 1187930-42-2 Distinct LC/MS profile
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine C₆H₁₀N₃ 124.17 3-position CAS 1044764-19-3 Enhanced hydrogen-bonding capacity

Biologische Aktivität

(6,7-Dihydro-5H- pyrindin-5-YL)-methyl-amine, also known as 6,7-dihydro-5H-pyrindin-5-ylamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities including anticancer , anti-inflammatory , and antioxidant effects. Its structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of (6,7-dihydro-5H- pyrindin-5-YL)-methyl-amine against several cancer cell lines. The MTT colorimetric assay was employed to evaluate its effects on human cancer cells including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells.

Case Study: Cytotoxicity Evaluation

A study conducted on synthesized derivatives of the compound revealed promising results:

CompoundCell LineIC50 (μM)
4hMCF-76.31
4hA5497.95
6cHCT-116Moderate

The results indicated that compounds containing the benzosuberone moiety exhibited more potent cytotoxicity compared to those with the quinoline derivatives. This suggests that structural modifications can significantly influence the biological activity of pyridine derivatives .

The mechanism by which (6,7-dihydro-5H- pyrindin-5-YL)-methyl-amine exerts its anticancer effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by docking simulations that showed favorable binding interactions with tubulin .

Other Biological Activities

In addition to its anticancer properties, (6,7-dihydro-5H- pyrindin-5-YL)-methyl-amine has been investigated for other biological activities:

  • Anti-inflammatory : Exhibits potential in reducing inflammation markers in vitro.
  • Antioxidant : Demonstrates capacity to scavenge free radicals.

These activities highlight its versatility as a lead compound for developing therapeutics targeting various diseases .

Applications in Pharmaceutical Development

The compound serves as a key intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and other conditions. Its role in biochemical research includes investigating receptor interactions and enzyme activities, contributing to a deeper understanding of complex biological pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.